molecular formula C15H15NO2 B5924137 N-ethyl-4'-hydroxybiphenyl-2-carboxamide CAS No. 51863-00-4

N-ethyl-4'-hydroxybiphenyl-2-carboxamide

Cat. No.: B5924137
CAS No.: 51863-00-4
M. Wt: 241.28 g/mol
InChI Key: PKRRTNBUIOPJDC-UHFFFAOYSA-N
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Description

N-ethyl-4'-hydroxybiphenyl-2-carboxamide is a biphenyl-derived carboxamide featuring an ethyl group on the amide nitrogen and a hydroxyl substituent on the 4'-position of the biphenyl system. Carboxamides are widely studied for their pharmacological relevance, including roles as enzyme inhibitors or DNA-binding agents, depending on substituent effects .

Properties

IUPAC Name

N-ethyl-2-(4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-16-15(18)14-6-4-3-5-13(14)11-7-9-12(17)10-8-11/h3-10,17H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRRTNBUIOPJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243215
Record name N-Ethyl-4′-hydroxy[1,1′-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51863-00-4
Record name N-Ethyl-4′-hydroxy[1,1′-biphenyl]-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51863-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-4′-hydroxy[1,1′-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4’-hydroxybiphenyl-2-carboxamide typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using appropriate oxidizing agents.

    Formation of Carboxamide Group: The carboxamide group can be formed by reacting the biphenyl derivative with an amine, such as ethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of N-ethyl-4’-hydroxybiphenyl-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, high-throughput reactors, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4’-hydroxybiphenyl-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of biphenyl ketones or aldehydes.

    Reduction: Formation of ethylamine derivatives.

    Substitution: Formation of various alkyl or aryl biphenyl derivatives.

Scientific Research Applications

N-ethyl-4’-hydroxybiphenyl-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N-ethyl-4’-hydroxybiphenyl-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural analogs differ in substituents on the biphenyl ring and the amide nitrogen (Table 1).

Table 1: Structural Comparison

Compound Name Biphenyl Substituent Amide Substituent Additional Groups
N-ethyl-4'-hydroxybiphenyl-2-carboxamide 4'-OH N-ethyl None
VM-10 4'-CH₃ N-(4-hydroxyphenyl) Nitrate ester (2-oxoethyl)
VM-7 4'-CH₃ N-(2-ethylphenyl) Nitrate ester (2-oxoethyl)
N-ethyl-4’-methoxybiphenyl-2-amine 4’-OCH₃ N-ethyl None (amine structure)
N-[2-(2-hydroxyethoxy)ethyl]biphenyl-4-carboxamide None N-(2-(2-hydroxyethoxy)ethyl) Hydroxyethyl chain

Key Observations :

  • The hydroxyl group in this compound may enhance hydrogen bonding compared to methyl or methoxy substituents in analogs.

Key Observations :

  • VM-10’s hydroxyl analog (4'-CH₃) has a higher melting point (138–140°C) than VM-7 (128–130°C), suggesting stronger intermolecular interactions .
  • Substitution with methoxy (logP 3.67) instead of hydroxyl may increase lipophilicity, impacting membrane permeability .

Spectral and Analytical Data

Table 3: Spectral Data for VM-7 and VM-10

Compound IR Peaks (cm⁻¹) ¹H-NMR (δ ppm, CDCl₃)
VM-7 1220, 1700, 3110, 3249 1.30 (s, 3H, -CH₃), 2.39 (s, 3H, -CH₃), 6.18–7.95 (m, aromatic)
VM-10 N/A 7.21–8.14 (m, aromatic), 4.14 (s, 2H, -CH₂)

Key Observations :

  • VM-7’s IR spectrum shows carbonyl (1700 cm⁻¹) and N–H (3249 cm⁻¹) stretches, typical for carboxamides .
  • Aromatic proton regions in both compounds are complex due to biphenyl systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-4'-hydroxybiphenyl-2-carboxamide
Reactant of Route 2
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N-ethyl-4'-hydroxybiphenyl-2-carboxamide

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